molecular formula C21H19N5 B12630683 N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine

N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine

Cat. No.: B12630683
M. Wt: 341.4 g/mol
InChI Key: OXUQPVQALZBYSG-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of the aminoethyl and pyridinyl groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-aminobenzylamine with 6-bromo-4-pyridinylquinazoline under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield imines, while reduction of nitro groups results in amines.

Scientific Research Applications

N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[[(1R)-1-Phenylethyl]amino]phenyl]acetamide
  • N-{4-[(1R)-1-amino-2-hydroxyethyl]phenyl}acetamide

Uniqueness

N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine stands out due to its unique combination of functional groups and structural features. The presence of both the quinazoline core and the pyridinyl group enhances its chemical versatility and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19N5

Molecular Weight

341.4 g/mol

IUPAC Name

N-[4-[(1R)-1-aminoethyl]phenyl]-6-pyridin-4-ylquinazolin-2-amine

InChI

InChI=1S/C21H19N5/c1-14(22)15-2-5-19(6-3-15)25-21-24-13-18-12-17(4-7-20(18)26-21)16-8-10-23-11-9-16/h2-14H,22H2,1H3,(H,24,25,26)/t14-/m1/s1

InChI Key

OXUQPVQALZBYSG-CQSZACIVSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)NC2=NC=C3C=C(C=CC3=N2)C4=CC=NC=C4)N

Canonical SMILES

CC(C1=CC=C(C=C1)NC2=NC=C3C=C(C=CC3=N2)C4=CC=NC=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.